In Vivo Antitumor Activity: Ferrocenium Salts vs. Ferrocene and Inorganic Iron Complexes
Ferrocenium salts demonstrate a stark functional differentiation from ferrocene and other iron complexes in an in vivo tumor model. While ferrocene (Cp₂Fe) and ammonium tetrachloroferrates(III) exhibited no recognizable tumor-inhibiting activity, water-soluble ferrocenium salts, specifically ferricenium picrate and ferricenium trichloroacetate, achieved an optimum cure rate of 100% in CF1 mice bearing Ehrlich ascites tumor (EAT) [1].
| Evidence Dimension | In vivo antitumor efficacy (cure rate) |
|---|---|
| Target Compound Data | 100% cure rate (for ferricenium picrate and trichloroacetate) |
| Comparator Or Baseline | Ferrocene (Cp₂Fe): No recognizable activity. Ammonium tetrachloroferrates(III): No recognizable activity. |
| Quantified Difference | Qualitative difference: Complete tumor inhibition by ferrocenium salts vs. complete inactivity of ferrocene. |
| Conditions | In vivo study; CF1 mice bearing Ehrlich ascites tumor (EAT). |
Why This Matters
For research programs focused on in vivo efficacy, this data demonstrates that procurement of ferrocene is unsuitable; only ferrocenium salts possess the necessary biological activity.
- [1] Köpf-Maier, P., Köpf, H., & Neuse, E. W. (1984). Ferricenium complexes: A new type of water-soluble antitumor agent. Journal of Cancer Research and Clinical Oncology, 108(3), 336-340. https://doi.org/10.1007/BF00390468 View Source
